molecular formula C8H6ClNO B13652025 6-(Chloromethyl)furo[2,3-b]pyridine

6-(Chloromethyl)furo[2,3-b]pyridine

Cat. No.: B13652025
M. Wt: 167.59 g/mol
InChI Key: XAVSWBSLDSYEDN-UHFFFAOYSA-N
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Description

6-(Chloromethyl)furo[2,3-b]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system with a chloromethyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)furo[2,3-b]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a multi-catalytic protocol involving gold, palladium, and phosphoric acid enables a relay cycloisomerization/asymmetric [4 + 2] cycloaddition process . This method allows for the construction of diverse furo[2,3-b]pyridine derivatives in a one-pot fashion with good yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar catalytic processes could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)furo[2,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the furan and pyridine rings.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can lead to the formation of corresponding oxides.

Scientific Research Applications

6-(Chloromethyl)furo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)furo[2,3-b]pyridine involves its interaction with molecular targets and pathways within cells. For instance, in anticancer research, derivatives of this compound have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions disrupt key cellular signaling pathways, leading to the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Chloromethyl)furo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of the chloromethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile building block in synthetic chemistry and a valuable compound in medicinal research.

Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

6-(chloromethyl)furo[2,3-b]pyridine

InChI

InChI=1S/C8H6ClNO/c9-5-7-2-1-6-3-4-11-8(6)10-7/h1-4H,5H2

InChI Key

XAVSWBSLDSYEDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=CO2)CCl

Origin of Product

United States

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